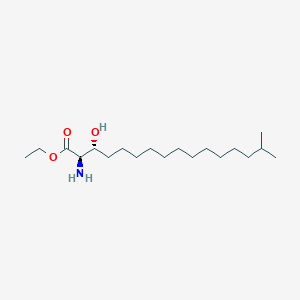

2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-hydroxy-15-methyl-hexadecanoic acid ethyl ester (AHME) is an important biochemical compound that has been studied extensively in the scientific community. AHME is a small molecule that has been used in a variety of research applications, including as a drug target and in biochemical and physiological studies. AHME has a wide range of potential uses, including in pharmaceutical and biotechnology applications.

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Biodegradation

Research on parabens, which are esters of para-hydroxybenzoic acid, offers insights into the environmental fate of similar esters. These compounds are used as preservatives in various products and have been identified as emerging contaminants due to their weak endocrine-disrupting potentials. Despite wastewater treatments effectively reducing their concentrations, parabens remain detectable in aquatic environments, indicating the persistence and ubiquity of ester compounds similar to 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester in nature (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Applications in Polymer Chemistry

The modification of xylan, a natural polymer, to produce ethers and esters highlights the potential of esterification in creating materials with specific properties. This process results in biopolymer ethers and esters that may have applications ranging from drug delivery to paper strength additives. Such research underlines the significance of ester functional groups in developing new materials and enhancing existing products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biotechnological Routes and Biochemical Research

Lactic acid production from biomass illustrates the biotechnological relevance of esters and hydroxy acids. Lactic acid, a hydroxycarboxylic acid, is used in producing biodegradable polymers and can be considered a precursor to various chemicals, including esters. This review emphasizes the potential of lactic acid in green chemistry, demonstrating the versatility of ester-based compounds in sustainable chemical production (Gao, Ma, & Xu, 2011).

Bioavailability and Metabolic Pathways

Research on aspartame, an ester of aspartylphenylalanine, provides insights into the metabolism of esterified compounds. Aspartame is metabolized into aspartic acid, phenylalanine, and methanol, illustrating the metabolic pathways through which esters can be broken down into their constituent parts. This information is crucial for understanding the bioavailability and potential biological effects of ester compounds, including 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester (Ranney & Oppermann, 1979).

Eigenschaften

IUPAC Name |

ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3/t17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSTXHIBWMQIGZ-QZTJIDSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453620 |

Source

|

| Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |

CAS RN |

750560-88-4 |

Source

|

| Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.